Lead(II) hydroxide

Description

Properties

IUPAC Name |

lead(2+);dihydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H2O.Pb/h2*1H2;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNZYIVBHUDKWEO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O2Pb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601015737 | |

| Record name | Lead(2+) hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601015737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19783-14-3 | |

| Record name | Lead hydroxide (Pb(OH)2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19783-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lead(2+) hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601015737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Lead(II) Hydroxide: Chemical Formula, Structure, and Properties

This technical guide provides a comprehensive overview of lead(II) hydroxide (B78521), focusing on its chemical formula, structure, physicochemical properties, and synthesis. This document is intended for researchers, scientists, and professionals in drug development and related fields who require detailed information on this inorganic compound.

Chemical Formula and Identity

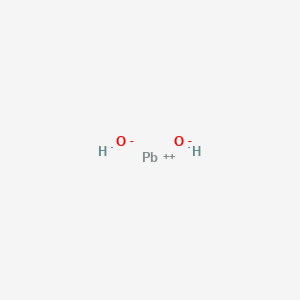

Lead(II) hydroxide is an inorganic compound with the chemical formula Pb(OH)₂.[1][2][3][4] It is also known as plumbous hydroxide.[1] The compound consists of one lead cation (Pb²⁺) and two hydroxide anions (OH⁻). While the simple formula Pb(OH)₂ is commonly used, it's important to note that a simple, stable crystalline solid of this exact formula is not easily isolated.[1] Instead, lead(II) in aqueous hydroxide solutions tends to form more complex, stable polynuclear clusters and oxyhydroxides.[1][5]

Physicochemical Properties

This compound is a white, amorphous powder under standard conditions.[3][4] It is sparingly soluble in water and exhibits amphoteric properties, meaning it can react with both acids and bases.[3][6] Key quantitative properties of this compound are summarized in Table 1.

| Property | Value |

| Molar Mass | 241.2 g/mol |

| Appearance | White amorphous powder |

| Density | 7.41 g/cm³ |

| Solubility in Water | 0.0155 g / 100 mL (at 20 °C) |

| Solubility Product (Ksp) | 10⁻¹⁴.⁹ to 10⁻¹⁹.⁸⁵ |

| Decomposition Temperature | Decomposes at 145°C (dehydrates above 130°C) |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -452.2 kJ/mol (for crystalline solid) |

| Standard Enthalpy of Formation (ΔfH°) | -515.9 kJ/mol (for precipitated solid) |

Table 1: Summary of Quantitative Data for this compound.[1][3][7][8]

Structure and Crystallography

While a simple crystalline structure for Pb(OH)₂ is not well-established, related crystalline phases of lead oxide hydroxides have been extensively studied.[5] Careful hydrolysis of lead(II) acetate (B1210297) solutions can yield a crystalline product with the formula Pb₆O₄(OH)₄ (or 6PbO·2H₂O).[1] This compound is a cluster compound featuring an octahedral arrangement of lead centers, with each face capped by an oxide or a hydroxide group.[1]

Crystallographic studies have identified various phases of lead oxide hydroxides, including tetragonal and orthorhombic structures.[5][6] For instance, a complex with the formula β-Pb₆O(OH)₆⁴⁺·H₂O has been identified with an orthorhombic crystal system.[5] These complex structures are built from stable, polynuclear clusters such as [Pb₄(OH)₄]⁴⁺ and [Pb₈(OH)₁₂]⁴⁺, which are fundamental building blocks of many basic lead salts.[5]

Caption: Simplified 2D representation of the octahedral arrangement of lead atoms in the Pb₆O₄(OH)₄ cluster.

Experimental Protocols: Synthesis of this compound

A common and straightforward method for synthesizing this compound nanoparticles is chemical co-precipitation.[5][9] This technique's simplicity and scalability make it a widely adopted approach.[5]

Objective: To synthesize this compound via chemical co-precipitation.

Materials:

-

Lead(II) nitrate (B79036) (Pb(NO₃)₂)

-

Sodium hydroxide (NaOH)

-

Distilled water

-

Beakers

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Filtration apparatus (e.g., Buchner funnel and filter paper)

-

Drying oven

Methodology:

-

Solution Preparation: Prepare equimolar aqueous solutions of lead(II) nitrate and sodium hydroxide (e.g., 0.1 M). Dissolve the required amount of each solid in distilled water in separate beakers.

-

Precipitation: Place the lead(II) nitrate solution in a beaker on a magnetic stirrer and begin stirring.

-

Add the sodium hydroxide solution dropwise to the lead(II) nitrate solution using a dropping funnel.[5] A white precipitate of this compound will form immediately according to the reaction: Pb(NO₃)₂(aq) + 2NaOH(aq) → Pb(OH)₂(s) + 2NaNO₃(aq)[4]

-

Temperature Control: The temperature of the reaction is a critical parameter.[5]

-

Collection and Purification: Once the addition of sodium hydroxide is complete, continue stirring for a period to ensure the reaction goes to completion.

-

Collect the resulting white precipitate by filtration.

-

Wash the precipitate several times with distilled water to remove any unreacted reagents and soluble byproducts (like NaNO₃).

-

Drying: Dry the purified precipitate in an oven at a low temperature (e.g., 60-80°C) to obtain the final this compound product.

Caption: Experimental workflow for the synthesis of this compound via chemical co-precipitation.

Reactions and Behavior in Solution

In aqueous solution, this compound acts as a weak base, forming the lead(II) ion (Pb²⁺) in acidic conditions. As the pH increases, the Pb²⁺ ion hydrolyzes to form various species, including Pb(OH)⁺, aqueous Pb(OH)₂, and [Pb(OH)₃]⁻.[1] It also forms several polynuclear species such as Pb₄(OH)₄⁴⁺, Pb₃(OH)₄²⁺, and Pb₆O(OH)₆⁴⁺.[1][4] Upon heating, this compound decomposes to lead(II) oxide (PbO) and water.[3][4] This dehydration process begins above 130°C and is complete by 145°C.[3]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Lead hydroxide (Pb(OH)2) | H2O2Pb | CID 9859601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Lead hydroxide (Pb(OH)2) | 19783-14-3 | Benchchem [benchchem.com]

- 6. Buy Lead hydroxide (Pb(OH)2) | 19783-14-3 [smolecule.com]

- 7. you-iggy.com [you-iggy.com]

- 8. you-iggy.com [you-iggy.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Plumbous Hydroxide

This technical guide provides a comprehensive overview of the core physical and chemical properties of plumbous hydroxide (B78521), also known as lead(II) hydroxide. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Physical Properties

This compound, with the chemical formula Pb(OH)₂, is an inorganic compound.[1] It is important to note that while the formula Pb(OH)₂ is commonly used, some research suggests that a simple, stable compound of this exact formula may be difficult to isolate, and what is often encountered are hydrated lead oxides (PbO·xH₂O) or more complex cluster compounds like Pb₆O₄(OH)₄.[2][3][4] For the purposes of this guide, we will refer to the compound as Pb(OH)₂.

This compound is a white, amorphous powder.[5][6] It is only slightly soluble in water.[5] The physical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | Pb(OH)₂ |

| Molecular Weight | 241.21 g/mol [5] |

| Appearance | White amorphous powder[6] |

| Density | 7.41 g/cm³[6] |

| Solubility in Water | 155 mg/L (0.0155 g/100 mL) at 20°C[5][6] |

| Melting Point | Decomposes upon heating[5][6] |

Chemical Properties

This compound exhibits distinct chemical behaviors, most notably its amphoteric nature and thermal instability.

2.1 Amphoterism this compound is an amphoteric compound, meaning it can react with both acids and bases.[7][8][9]

-

Reaction with Acids: In acidic solutions, it acts as a base, dissolving to form the lead(II) ion (Pb²⁺) and water.[2] For example, with nitric acid, it forms lead(II) nitrate (B79036).[1] Pb(OH)₂(s) + 2HNO₃(aq) → Pb(NO₃)₂(aq) + 2H₂O(l)

-

Reaction with Bases: In the presence of excess strong base, it acts as an acid, forming complex plumbite ions, such as the tetrahydroxoplumbate(II) ion, [Pb(OH)₄]²⁻.[1][7] Pb(OH)₂(s) + 2OH⁻(aq) → [Pb(OH)₄]²⁻(aq)

2.2 Solubility and Aqueous Chemistry The solubility of this compound is low, as indicated by its solubility product constant (Ksp), which has reported values ranging from 1.42 x 10⁻²⁰ to 10⁻¹⁴.⁹.[2][5][6] In aqueous solutions, the Pb²⁺ cation hydrolyzes, and depending on the pH, can form various mononuclear and polynuclear species such as Pb(OH)⁺, Pb(OH)₃⁻, Pb₄(OH)₄⁴⁺, and Pb₆O(OH)₆⁴⁺.[1][2]

| Parameter | Value Range |

| Solubility Product (Ksp) | 1.42 x 10⁻²⁰ to 10⁻¹⁴.⁹[2][5][6] |

| Molar Solubility in Water (calculated) | Approximately 1.53 x 10⁻⁷ M[10][11] |

2.3 Thermal Decomposition this compound is thermally unstable. It begins to dehydrate at temperatures above 130°C and decomposes at 145°C.[5][6] The primary product of thermal decomposition is lead(II) oxide (PbO).[2][5][12] Pb(OH)₂(s) → PbO(s) + H₂O(g)

A related crystalline compound, with the formula Pb₆O₄(OH)₄, has been shown to completely decompose to lead(II) oxide at 160°C.[4]

2.4 Other Reactions this compound reacts with carbon dioxide from the air to form lead(II) carbonate.[1] Pb(OH)₂(s) + CO₂(g) → PbCO₃(s) + H₂O(l)

Experimental Protocols

The most common method for synthesizing this compound is through chemical precipitation.

3.1 Synthesis by Chemical Co-Precipitation

This method involves the reaction of a soluble lead(II) salt with a hydroxide base, leading to the precipitation of this compound.[13]

-

Objective: To synthesize this compound nanoparticles.

-

Materials:

-

Lead(II) nitrate (Pb(NO₃)₂)

-

Sodium hydroxide (NaOH)

-

Distilled water

-

-

Procedure:

-

Prepare separate equimolar aqueous solutions of lead(II) nitrate and sodium hydroxide (e.g., 0.1 M).[13]

-

Add the sodium hydroxide solution dropwise to the lead(II) nitrate solution while maintaining constant stirring.[13]

-

A white precipitate of this compound will form immediately upon the addition of the base.[13][14] The reaction is: Pb(NO₃)₂(aq) + 2NaOH(aq) → Pb(OH)₂(s) + 2NaNO₃(aq).[1]

-

The reaction temperature is a critical parameter. Room temperature synthesis tends to yield amorphous Pb(OH)₂, while elevated temperatures (50-60°C) favor the formation of more stable, crystalline forms.[13]

-

Collect the resulting precipitate by filtration.

-

Wash the collected solid with distilled water to remove any unreacted reagents and soluble byproducts.

-

Dry the final product, typically in an oven at a controlled temperature.

-

3.2 Synthesis by Hydrolysis

Careful hydrolysis of a lead(II) salt solution can yield crystalline products.

-

Objective: To synthesize a crystalline lead oxyhydroxide.

-

Materials:

-

Lead(II) acetate (B1210297) (Pb(CH₃COO)₂)

-

Water

-

-

Procedure:

-

Prepare a solution of lead(II) acetate.

-

Perform a careful hydrolysis of the solution. This can be achieved by heating the solution (forced hydrolysis).[13]

-

This method can yield a crystalline product with the formula 6PbO·2H₂O, which can also be represented as Pb₆O₄(OH)₄.[2][13] This material is a cluster compound with an octahedral arrangement of lead atoms.[13]

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the chemical co-precipitation synthesis of this compound.

Caption: Workflow for the synthesis of this compound via chemical co-precipitation.

Safety and Toxicology

This compound is a toxic compound. As with all lead compounds, it should be handled with strict safety precautions to avoid ingestion, inhalation, and skin contact.[5] It is classified as a nephrotoxin, meaning it can cause damage to the kidneys.[15] Exposure can lead to the broader effects of lead poisoning, which include neurological damage and reproductive toxicity.[5][15]

References

- 1. Page loading... [guidechem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound [a.osmarks.net]

- 4. scientiairanica.sharif.edu [scientiairanica.sharif.edu]

- 5. grokipedia.com [grokipedia.com]

- 6. LEAD HYDROXIDE | 1311-11-1 [chemicalbook.com]

- 7. homework.study.com [homework.study.com]

- 8. researchgate.net [researchgate.net]

- 9. Amphoteric hydroxides - PCC Group Product Portal [products.pcc.eu]

- 10. brainly.com [brainly.com]

- 11. Solved The molar solubility of this compound, Pb(OH)2 | Chegg.com [chegg.com]

- 12. Solved this compound decomposes to form lead oxide and | Chegg.com [chegg.com]

- 13. Lead hydroxide (Pb(OH)2) | 19783-14-3 | Benchchem [benchchem.com]

- 14. Making this compound [mail.almerja.net]

- 15. Lead hydroxide (Pb(OH)2) | H2O2Pb | CID 9859601 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Lead(II) Hydroxide from Lead Nitrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of lead(II) hydroxide (B78521) from lead nitrate (B79036), focusing on the widely utilized chemical co-precipitation method. This document details experimental protocols, presents key quantitative data, and illustrates the synthesis workflow, offering a valuable resource for professionals in research and development.

Introduction

Lead(II) hydroxide, Pb(OH)₂, is an inorganic compound of significant interest in various fields, including as a precursor in the synthesis of other lead compounds, in battery electrolytes, and in certain catalytic processes. The synthesis from lead nitrate is a common and effective route, typically involving the precipitation of this compound upon the addition of a base to an aqueous solution of lead nitrate. The morphology and properties of the resulting this compound can be tailored by controlling the reaction conditions.

This guide focuses on the chemical co-precipitation method, a robust and scalable technique for producing this compound. Detailed methodologies are provided to ensure reproducibility and to allow for further optimization based on specific research needs.

Synthesis Methodology: Chemical Co-precipitation

The fundamental reaction for the synthesis of this compound from lead nitrate via co-precipitation with an alkali hydroxide (e.g., sodium hydroxide or potassium hydroxide) is as follows:

Pb(NO₃)₂(aq) + 2MOH(aq) → Pb(OH)₂(s) + 2MNO₃(aq) (where M = Na⁺, K⁺, etc.)

This reaction results in the formation of a white precipitate of this compound.[1][2] The key to obtaining the desired product characteristics lies in the careful control of experimental parameters.

Experimental Protocol for the Synthesis of this compound Nanoparticles

This protocol is adapted from a common method for producing this compound nanoparticles.[3]

Materials:

-

Lead(II) nitrate (Pb(NO₃)₂)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Magnetic stirrer and stir bar

-

Beakers

-

Burette or dropping funnel

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Filter paper

-

Drying oven or desiccator

-

Agate mortar and pestle

Procedure:

-

Solution Preparation:

-

Prepare a 0.1 M solution of lead(II) nitrate by dissolving the appropriate amount of Pb(NO₃)₂ in deionized water.

-

Prepare a 0.1 M solution of sodium hydroxide by dissolving the appropriate amount of NaOH in deionized water.

-

-

Precipitation:

-

Place a specific volume of the 0.1 M lead(II) nitrate solution into a beaker equipped with a magnetic stir bar.

-

Begin stirring the lead(II) nitrate solution at a constant rate.

-

Slowly add the 0.1 M sodium hydroxide solution dropwise to the lead(II) nitrate solution using a burette or dropping funnel. A white precipitate of this compound will form immediately.[1]

-

Continue the addition of sodium hydroxide until a stoichiometric amount has been added. The optimal pH for minimal solubility of this compound is in the range of 9-11.[4]

-

-

Separation and Washing:

-

Once the reaction is complete, separate the white precipitate from the solution by filtration.

-

Wash the precipitate several times with deionized water to remove any unreacted reagents and soluble byproducts (e.g., sodium nitrate).[3]

-

Continue washing until the filtrate is neutral.

-

-

Drying:

-

Carefully transfer the washed precipitate to a clean, dry container.

-

Dry the precipitate in an oven at a controlled temperature (e.g., 60-80°C) for several hours until a constant weight is achieved. Alternatively, the precipitate can be dried in a desiccator.

-

-

Post-Processing:

-

Once dried, the this compound can be ground into a fine powder using an agate mortar and pestle.[3]

-

Experimental Protocol for the Synthesis of this compound Nanorods

This protocol is a variation of the co-precipitation method, optimized for the synthesis of nanorod structures.[1]

Materials:

-

Lead(II) nitrate (Pb(NO₃)₂)

-

Potassium hydroxide (KOH)

-

Sodium chloride (NaCl) (optional, as an additive to influence morphology)[5]

-

Deionized water

-

Magnetic stirrer and stir bar

-

Heating mantle or hot plate

-

Beakers

-

Filtration apparatus

-

Filter paper

-

Drying oven or desiccator

Procedure:

-

Solution Preparation:

-

Dissolve lead(II) nitrate and, if desired, a soluble chloride such as sodium chloride in deionized water. A molar ratio of lead nitrate to chloride can range from 1:1 to 1:10.[1]

-

Prepare a separate solution of potassium hydroxide. The molar ratio of lead nitrate to potassium hydroxide should be approximately 1:3.[1]

-

-

Reaction and Precipitation:

-

Heat the lead nitrate solution to a temperature between 50-90°C while stirring.[1]

-

Add the potassium hydroxide solution to the heated lead nitrate solution. A white precipitate will form.

-

Continue stirring the mixture at the elevated temperature for a specified period to allow for nanorod growth.

-

-

Separation, Washing, and Drying:

-

Follow the same separation, washing, and drying procedures as described in Protocol 2.1.

-

Quantitative Data Summary

The following table summarizes key quantitative data from various studies on the synthesis of this compound.

| Parameter | Value | Synthesis Method | Reference |

| Reactant Concentration | 0.1 M Pb(NO₃)₂ and 0.1 M NaOH | Co-precipitation | [3] |

| Optimal pH for Precipitation | 9 - 11 | Co-precipitation | [4] |

| Average Particle Size | 60.17 nm | Co-precipitation | [3] |

| Optical Band Gap | 5.41 eV | Co-precipitation | [3] |

| Nanorod Diameter | 20 - 500 nm | Liquid-phase chemical reaction | [1] |

| Nanorod Length | ~50 µm | Liquid-phase chemical reaction | [1] |

Characterization of Synthesized this compound

The synthesized this compound is typically characterized using a variety of analytical techniques to determine its structural, morphological, and optical properties.

-

X-ray Diffraction (XRD): Used to identify the crystalline phase and determine the average crystallite size of the synthesized material.[3][6]

-

Scanning Electron Microscopy (SEM): Provides information on the surface morphology, particle shape, and size distribution of the this compound.[3][6]

-

Fourier-Transform Infrared Spectroscopy (FTIR): Used to identify the functional groups present in the sample, confirming the presence of hydroxide ions.[3][6]

-

UV-Visible Spectroscopy (UV-Vis): Employed to determine the optical properties, such as the band gap of the synthesized this compound.[3][6]

Mandatory Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound from lead nitrate.

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Synthesis Parameters

The following diagram illustrates the influence of key synthesis parameters on the final product characteristics.

Caption: Influence of parameters on product characteristics.

References

- 1. CN101624211A - Method for preparing lead hydroxide nano-rod based on liquid-phase chemical reaction - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. sciforschenonline.org [sciforschenonline.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Unraveling the Solubility of Lead(II) Hydroxide: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the solubility product constant (Ksp) of lead(II) hydroxide (B78521), Pb(OH)₂. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes key data, outlines detailed experimental protocols for Ksp determination, and illustrates the fundamental chemical equilibria involved.

Executive Summary

Lead(II) hydroxide is a sparingly soluble inorganic compound whose aqueous behavior is critical in various fields, including environmental science, toxicology, and pharmaceutical development. Understanding its solubility product constant is paramount for predicting its fate in aqueous environments and its potential for biological interaction. This guide presents a compilation of reported Ksp values, detailed methodologies for its experimental determination, and visual representations of the chemical pathways governing its dissolution.

Quantitative Data: Solubility Product Constant (Ksp) of this compound

The solubility product constant of this compound can be influenced by factors such as temperature and the presence of other ions. A review of scientific literature reveals a range of experimentally determined and calculated Ksp values.

| Solubility Product Constant (Ksp) | Temperature (°C) | Source Reference Type |

| 1.43 x 10⁻²⁰ | 25 | Chemistry Database[1][2] |

| 1.2 x 10⁻¹⁵ | 25 | Academic Publication[3] |

| 2.56 x 10⁻¹⁶ | Not Specified | Calculation from Solubility Data[4] |

| 1.203 x 10⁻¹⁵ | Not Specified | Calculation from Solubility Data[5] |

Chemical Equilibria of this compound

The dissolution of solid this compound in water is an equilibrium process. The solid dissociates into lead(II) ions (Pb²⁺) and hydroxide ions (OH⁻). This equilibrium is the foundation for understanding the solubility of Pb(OH)₂.

In aqueous solutions, the lead(II) ion can undergo further reactions with hydroxide ions to form various hydroxo complexes, such as Pb(OH)⁺, Pb(OH)₃⁻, and Pb(OH)₄²⁻. The formation of these complexes can significantly impact the total solubility of lead.[6][7][8]

Experimental Protocols for Ksp Determination

Accurate determination of the Ksp of this compound requires rigorous experimental design. The following sections detail methodologies that can be employed.

Potentiometric Titration

This method involves the titration of a saturated this compound solution with a standardized acid, monitoring the change in pH or potential.

Materials:

-

Saturated solution of this compound

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.01 M)

-

pH meter or potentiometer with a combination pH electrode

-

Buret, beaker, magnetic stirrer, and stir bar

-

Deionized water

Procedure:

-

Preparation of Saturated Solution: Add solid this compound to deionized water in a flask and stir for an extended period (e.g., 24 hours) to ensure equilibrium is reached. Filter the solution to remove undissolved solid.

-

Titration Setup: Calibrate the pH meter using standard buffer solutions. Place a known volume of the saturated this compound solution into a beaker with a magnetic stir bar.

-

Titration: Immerse the pH electrode in the solution and begin stirring. Add the standardized HCl solution from the buret in small increments, recording the pH after each addition. Continue the additions well past the equivalence point.

-

Data Analysis: Plot a graph of pH versus the volume of HCl added. The equivalence point can be determined from the point of inflection of the titration curve. At the half-equivalence point, the concentration of hydroxide ions equals the concentration of the lead hydroxo complex formed. The initial hydroxide concentration can then be calculated.

-

Ksp Calculation: From the stoichiometry of the dissolution, the concentration of Pb²⁺ is half that of the initial OH⁻ concentration. The Ksp can then be calculated using the expression: Ksp = [Pb²⁺][OH⁻]².

Spectrophotometric Determination

This method relies on measuring the concentration of lead(II) ions in a saturated solution using UV-Vis spectrophotometry, often after complexation with a coloring agent.

Materials:

-

Saturated solution of this compound

-

A suitable complexing agent for Pb²⁺ (e.g., dithizone)

-

UV-Vis spectrophotometer

-

Standard solutions of Pb²⁺

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution: Prepare a saturated solution of Pb(OH)₂ as described in the potentiometric titration method.

-

Preparation of Standard Curve: Prepare a series of standard solutions of known Pb²⁺ concentrations. Add the complexing agent to each standard to develop a colored complex and measure the absorbance at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus Pb²⁺ concentration.

-

Sample Analysis: Take a known volume of the filtered saturated Pb(OH)₂ solution, add the complexing agent, and dilute to a known volume. Measure the absorbance of the sample at λmax.

-

Concentration Determination: Use the calibration curve to determine the concentration of Pb²⁺ in the sample.

-

Ksp Calculation: From the dissolution equilibrium, the concentration of OH⁻ is twice the concentration of Pb²⁺. Calculate the Ksp using the formula: Ksp = --INVALID-LINK--² = 4[Pb²⁺]³.

Direct Solubility Measurement with Gravimetric Analysis

This classical method involves determining the mass of dissolved this compound in a known volume of a saturated solution.

Materials:

-

Saturated solution of this compound

-

Evaporating dish

-

Oven

-

Analytical balance

-

Filtration apparatus

Procedure:

-

Preparation of Saturated Solution: Prepare a saturated solution and carefully filter it to remove any solid particles.

-

Evaporation: Accurately measure a large volume of the clear, saturated solution into a pre-weighed evaporating dish.

-

Drying: Gently heat the evaporating dish to evaporate the water, leaving behind the solid Pb(OH)₂ residue. Dry the dish in an oven at a suitable temperature (e.g., 105 °C) to a constant weight.

-

Mass Determination: Cool the dish in a desiccator and weigh it accurately. The difference in weight gives the mass of dissolved Pb(OH)₂.

-

Solubility and Ksp Calculation: Calculate the molar solubility (S) of Pb(OH)₂ in moles per liter. The Ksp can then be calculated as Ksp = 4S³.

Conclusion

The solubility product constant of this compound is a fundamental parameter with significant implications for scientific research and development. The data and experimental protocols presented in this guide offer a comprehensive resource for professionals requiring a thorough understanding of the aqueous chemistry of this compound. The provided methodologies, when executed with precision, can yield reliable Ksp values crucial for predictive modeling and risk assessment.

References

- 1. The solubility of `Pb(OH)_(2)` in water is `6.7xx10^(-6)`M. Calculate the solubility of `Pb(OH)_(2)` in a buffer solution of `pH=8`. [allen.in]

- 2. fon10.weebly.com [fon10.weebly.com]

- 3. The solubility of `Pb(OH)_(2)` in water is `6.7xx10^(-6)`M. Calculate the solubility of `Pb(OH)_(2)` in a buffer solution of `pH=8`. [allen.in]

- 4. homework.study.com [homework.study.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Calculate the solubility of \mathrm{Pb}(\mathrm{OH}){2}\left(K{\mathrm{sp.. [askfilo.com]

- 7. chm.uri.edu [chm.uri.edu]

- 8. youtube.com [youtube.com]

An In-depth Technical Guide on the Thermodynamic Data of Lead(II) Hydroxide Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic data associated with the formation of lead(II) hydroxide (B78521), Pb(OH)₂. The information is curated for professionals in research, science, and drug development who require accurate thermodynamic parameters for modeling, synthesis, and stability analysis of lead-containing compounds. This document summarizes key thermodynamic data, outlines the general experimental protocols for their determination, and provides visualizations to illustrate the fundamental concepts.

Thermodynamic Data for the Formation of Lead(II) Hydroxide

The formation of solid this compound from its constituent elements in their standard states is represented by the following reaction:

Pb(s) + O₂(g) + H₂(g) → Pb(OH)₂(s)

The key thermodynamic parameters for this reaction at standard conditions (298.15 K and 1 bar) are the standard enthalpy of formation (ΔH°f), the standard Gibbs free energy of formation (ΔG°f), and the standard molar entropy (S°). The values for these parameters have been reported in various sources, with some minor discrepancies. The table below provides a summary of the available data.

| Thermodynamic Parameter | Reported Value | Source |

| Standard Enthalpy of Formation (ΔH°f) | -515.9 kJ·mol⁻¹ | [1][2][3] |

| -514.6 kJ·mol⁻¹ | [4] | |

| Standard Gibbs Free Energy of Formation (ΔG°f) | -421.389 kJ·mol⁻¹ | [4] |

| -452.2 kJ·mol⁻¹ | [5] | |

| Standard Molar Entropy (S°) | 88.0 J·mol⁻¹·K⁻¹ | [4] |

Note: The discrepancies in the reported values may arise from different experimental techniques, variations in the crystalline form of Pb(OH)₂, or impurities in the samples.

Experimental Protocols for the Determination of Thermodynamic Data

While specific experimental details for the determination of the thermodynamic properties of this compound are not extensively documented in readily available literature, the following sections describe the general and standard methodologies employed for such determinations for inorganic compounds.

The standard enthalpy of formation of a compound is typically determined using calorimetric techniques.

Methodology: Reaction Calorimetry

-

Principle: This method involves measuring the heat change (enthalpy change) of a chemical reaction involving the compound of interest. By applying Hess's Law, the enthalpy of formation can be calculated from the enthalpies of other known reactions.

-

Apparatus: A reaction calorimeter, such as a coffee-cup calorimeter for simple experiments or a more sophisticated bomb calorimeter for combustion reactions, is used. The calorimeter is designed to be an isolated system to minimize heat exchange with the surroundings.

-

Procedure:

-

A known amount of a suitable lead salt (e.g., lead(II) nitrate, Pb(NO₃)₂) is dissolved in a known volume of water inside the calorimeter, and the initial temperature is recorded.

-

A stoichiometric amount of a strong base (e.g., sodium hydroxide, NaOH) solution of known concentration is added to precipitate this compound.

-

The temperature change of the solution is carefully monitored until it reaches a maximum and then starts to cool.

-

The heat evolved or absorbed by the reaction is calculated using the formula: q = m × c × ΔT where:

-

q is the heat change

-

m is the total mass of the solution

-

c is the specific heat capacity of the solution (often approximated as that of water)

-

ΔT is the change in temperature.

-

-

-

Calculation of ΔH°f: By knowing the enthalpy changes of the dissolution of the reactants and the enthalpy of formation of the other species in the reaction, the standard enthalpy of formation of Pb(OH)₂(s) can be determined using Hess's Law.

The standard Gibbs free energy of formation can be determined directly from electrochemical measurements or calculated from the standard enthalpy and entropy of formation.

Methodology: Electromotive Force (EMF) Measurements

-

Principle: The Gibbs free energy change for a reaction is related to the electromotive force (EMF or cell potential) of an electrochemical cell by the equation: ΔG° = -nFE° where:

-

n is the number of moles of electrons transferred in the reaction

-

F is the Faraday constant (96485 C·mol⁻¹)

-

E° is the standard cell potential.

-

-

Apparatus: An electrochemical cell (galvanic cell) is constructed where the overall cell reaction corresponds to the formation of this compound.

-

Procedure:

-

A suitable electrochemical cell is designed. For Pb(OH)₂, this could involve a lead electrode and a reference electrode in a solution containing hydroxide ions at a known activity.

-

The standard potential of the cell (E°) is measured under standard conditions (1 M concentration of ions, 1 bar pressure for gases, 298.15 K).

-

The Gibbs free energy of the reaction is then calculated. By choosing appropriate half-reactions, the standard Gibbs free energy of formation of Pb(OH)₂(s) can be determined.

-

The standard molar entropy of a substance is typically determined from heat capacity measurements at different temperatures.

Methodology: Calorimetric Measurement of Heat Capacity

-

Principle: The Third Law of Thermodynamics states that the entropy of a perfect crystal at absolute zero (0 K) is zero. The entropy of a substance at a higher temperature can be calculated by integrating the heat capacity divided by the temperature from 0 K to the desired temperature (e.g., 298.15 K).

-

Apparatus: An adiabatic calorimeter is used to measure the heat capacity (Cp) of a pure sample of this compound over a range of temperatures, starting from very low temperatures.

-

Procedure:

-

A known amount of pure Pb(OH)₂(s) is placed in the calorimeter.

-

A measured amount of heat is supplied to the sample, and the resulting temperature increase is measured precisely.

-

The heat capacity is calculated at various temperatures.

-

-

Calculation of S°: The standard molar entropy at 298.15 K is calculated by integrating the heat capacity data: S°(298.15 K) = ∫(from 0 to 298.15 K) (Cp/T) dT If there are any phase transitions between 0 K and 298.15 K, the entropy change of these transitions must also be included in the calculation.

Visualizations

The following diagrams, generated using the DOT language, illustrate the formation of this compound and the relationship between its thermodynamic properties.

References

- 1. [PDF] Gibbs energies of formation for hydrocerussite [Pb(OH)2 · (PbCO3)2(s)] and hydrozincite {[Zn(OH)2]3 · (ZnCO3)2(s)} at 298 K and 1 bar from electrochemical cell measurements | Semantic Scholar [semanticscholar.org]

- 2. minsocam.org [minsocam.org]

- 3. scientiairanica.sharif.edu [scientiairanica.sharif.edu]

- 4. Enthalpy Changes by Calorimetry [wwwchem.uwimona.edu.jm]

- 5. you-iggy.com [you-iggy.com]

Unraveling the Complexity of Lead(II) Hydroxide: A Technical Guide to its Crystalline Polymorphs

For Immediate Release

This technical guide provides an in-depth analysis of the crystal structures of lead(II) hydroxide (B78521) and its related complex polymorphs. Addressed to researchers, scientists, and professionals in drug development, this document collates crystallographic data, detailed experimental protocols for synthesis and characterization, and visual representations of the structural relationships, offering a comprehensive resource for the scientific community.

It is widely recognized within the scientific community that a simple, pure lead(II) hydroxide (Pb(OH)₂) is an elusive compound and not well-characterized. Instead, research has predominantly focused on more complex, stable crystalline phases that incorporate lead, hydroxide, and other ions. This guide will focus on three such well-documented crystalline structures: hydrocerussite (2PbCO₃·Pb(OH)₂), β---INVALID-LINK--₂·H₂O, and the lead oxide hydroxide Pb₆O₄(OH)₄.

Crystallographic Data of this compound Related Compounds

The structural diversity of crystalline compounds related to this compound is summarized below. These compounds represent the stable, isolable phases often encountered in studies of lead(II) in aqueous and hydroxide-rich environments.

Table 1: Crystallographic Data for Hydrocerussite (2PbCO₃·Pb(OH)₂)

| Parameter | Value |

| Crystal System | Trigonal |

| Space Group | R-3m |

| a (Å) | 5.2465 |

| c (Å) | 23.702 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 120 |

| Z | 3 |

| V (ų) | 565.01 |

| Atomic Coordinates | See Table 1a |

Table 1a: Atomic Coordinates for Hydrocerussite

| Atom | Wyckoff | x | y | z |

| Pb1 | 6c | 0 | 0 | 0.1818 |

| Pb2 | 3b | 0 | 0 | 0.5 |

| O1 | 18h | 0.158 | -0.158 | 0.122 |

| O2 | 6c | 0 | 0 | 0.395 |

| C1 | 6c | 0 | 0 | 0.083 |

| H1 | 6c | 0 | 0 | 0.344 |

Table 2: Crystallographic Data for β-Pb₆O(OH)₆₂·H₂O

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 19.953 |

| b (Å) | 17.624 |

| c (Å) | 13.383 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Z | 8 |

| V (ų) | 4706 |

| Atomic Coordinates | See Table 2a |

Table 2a: Atomic Coordinates for β---INVALID-LINK--₂·H₂O

Note: Due to the complexity of the structure with a large number of atoms, a simplified representation of the lead and central oxygen atoms is provided. For a complete list of atomic coordinates, please refer to the original publication.

| Atom | x | y | z |

| Pb(1) | 0.2369 | 0.1197 | 0.4491 |

| Pb(2) | 0.0886 | 0.1803 | 0.5510 |

| Pb(3) | 0.1345 | 0.0243 | 0.6418 |

| Pb(4) | 0.2858 | 0.1814 | 0.6548 |

| Pb(5) | 0.3291 | 0.0259 | 0.5647 |

| Pb(6) | 0.1812 | 0.1202 | 0.7645 |

| O(1) | 0.183 | 0.119 | 0.597 |

Table 3: Crystallographic Data for Pb₆O₄(OH)₄

| Parameter | Value |

| Crystal System | Tetragonal |

| Space Group | P4/mnc |

| a (Å) | 8.031 |

| c (Å) | 9.172 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Z | 2 |

| V (ų) | 591.4 |

| Atomic Coordinates | See Table 3a |

Table 3a: Atomic Coordinates for Pb₆O₄(OH)₄

| Atom | Wyckoff | x | y | z |

| Pb1 | 8h | 0.0837 | 0.2035 | 0 |

| Pb2 | 4d | 0 | 0.5 | 0.25 |

| O1 | 8h | 0.089 | 0.054 | 0.165 |

| O2 | 8h | 0.166 | 0.334 | 0.150 |

| H | 8h | 0.13 | 0.37 | 0.21 |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of these this compound-related compounds are crucial for reproducible research.

Synthesis of Hydrocerussite (2PbCO₃·Pb(OH)₂)

Hydrocerussite can be synthesized by the reaction of carbon dioxide with a lead source in an aqueous medium.[1]

-

Reactants: Metallic lead (Pb) or litharge (PbO), distilled water, and a source of carbon dioxide (e.g., CO₂ gas or a soluble carbonate).

-

Procedure:

-

A suspension of finely divided lead or litharge is prepared in distilled water.

-

Carbon dioxide is bubbled through the suspension, or a solution of a soluble carbonate is slowly added.

-

The pH of the reaction mixture is maintained between 4 and 5.[1]

-

The reaction is allowed to proceed with stirring until the formation of a white precipitate is complete.

-

The precipitate is then filtered, washed with distilled water, and dried.

-

Synthesis of β-Pb₆O(OH)₆₂·H₂O

This complex lead oxide hydroxide perchlorate (B79767) is synthesized from lead(II) oxide and perchloric acid.[2]

-

Reactants: Lead(II) oxide (PbO), perchloric acid (HClO₄).

-

Procedure:

-

Dissolve PbO in a perchloric acid solution with gentle heating. A molar ratio of approximately 1.4 mol of PbO to 1 mol of HClO₄ is used.[2]

-

The resulting solution is cooled to approximately 290 K and filtered to remove any prematurely crystallized α-phase.[2]

-

The filtrate is then further cooled in a refrigerator to induce the slow crystallization of rectangular, prismatic crystals of the β-phase.[2]

-

Rapid crystallization should be avoided as it may favor the formation of the α-phase.[2]

-

Synthesis of Pb₆O₄(OH)₄

Crystals of this lead oxide hydroxide can be obtained through the reaction of a lead(II) salt with a hydroxide source.[3][4]

-

Reactants: Lead(II) perchlorate (Pb(ClO₄)₂), Strontium hydroxide octahydrate (Sr(OH)₂·8H₂O).[3][4]

-

Procedure:

Characterization by X-ray Diffraction (XRD)

The primary technique for determining the crystal structure of these compounds is X-ray diffraction, performed on single crystals or powdered samples.

-

Single-Crystal XRD: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector, and the data is used to solve and refine the crystal structure, yielding precise atomic coordinates and unit cell parameters.

-

Powder XRD and Rietveld Refinement: For polycrystalline samples, powder XRD is employed. The resulting diffraction pattern is a plot of intensity versus the diffraction angle (2θ). A Rietveld refinement is then performed, which is a least-squares method to refine a theoretical line profile until it matches the measured profile. This allows for the determination of lattice parameters, space group, and atomic positions from a powder sample.

Visualization of Structural Relationships

The following diagram illustrates a conceptual workflow for the synthesis and characterization of the discussed this compound-related crystalline compounds.

Caption: Synthesis and characterization workflow for this compound-related compounds.

References

Lead(II) Hydroxide: A Comprehensive Technical Guide for Researchers

CAS Number: 19783-14-3[1][2][3][4][5][6][7]

Synonyms: Plumbous hydroxide (B78521), Lead dihydroxide[4]

This technical guide provides an in-depth overview of lead(II) hydroxide (Pb(OH)₂), including its chemical and physical properties, safety information, experimental protocols for its synthesis, and an examination of the molecular signaling pathways affected by its toxicity. This document is intended for researchers, scientists, and professionals in drug development and related fields.

Safety and Hazard Information

This compound is a hazardous substance that requires careful handling. Below is a summary of its classification and associated hazards.

GHS Hazard Classification

| Hazard Class | Category |

| Acute Toxicity, Oral | 4 |

| Acute Toxicity, Inhalation | 4 |

| Carcinogenicity | 1A |

| Reproductive Toxicity | 1A |

| Specific Target Organ Toxicity (Repeated Exposure) | 2 |

| Hazardous to the Aquatic Environment, Long-Term | 1 |

Data sourced from multiple safety data sheets.[7][8]

Hazard Statements

| Code | Statement |

| H302 | Harmful if swallowed. |

| H332 | Harmful if inhaled. |

| H350 | May cause cancer. |

| H360 | May damage fertility or the unborn child. |

| H373 | May cause damage to organs through prolonged or repeated exposure. |

| H410 | Very toxic to aquatic life with long lasting effects. |

Data sourced from multiple safety data sheets.[7][8]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | Pb(OH)₂ |

| Molecular Weight | 241.21 g/mol [9] |

| Appearance | White amorphous powder[9][10] |

| Density | 7.41 g/cm³[9][10] |

| Solubility in Water | 0.0155 g/100 mL (at 20 °C)[1] |

| Decomposition Temperature | 145 °C[10] |

Occupational Exposure Limits

Occupational exposure limits for lead and its inorganic compounds have been established by various regulatory bodies to protect workers.

| Organization | Exposure Limit | Notes |

| OSHA (PEL) | 50 µg/m³ | 8-hour time-weighted average[11] |

| NIOSH (REL) | 50 µg/m³ | 10-hour time-weighted average[7] |

| ACGIH (TLV) | 50 µg/m³ | 8-hour time-weighted average[7] |

Experimental Protocols

Synthesis of this compound via Chemical Co-Precipitation

This protocol describes a common and straightforward method for synthesizing this compound nanoparticles.

Materials:

-

Lead(II) nitrate (B79036) (Pb(NO₃)₂)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Beakers

-

Magnetic stirrer

-

Centrifuge

-

Drying oven

Procedure:

-

Prepare an aqueous solution of lead(II) nitrate.

-

Separately, prepare an aqueous solution of sodium hydroxide. The stoichiometric ratio of lead(II) nitrate to sodium hydroxide should be 1:2.

-

Under constant stirring, slowly add the sodium hydroxide solution to the lead(II) nitrate solution.

-

A white precipitate of this compound will form immediately. The reaction is as follows: Pb(NO₃)₂(aq) + 2NaOH(aq) → Pb(OH)₂(s) + 2NaNO₃(aq)

-

Continue stirring for a set period to ensure the reaction is complete.

-

Separate the precipitate from the solution by centrifugation.

-

Wash the precipitate with deionized water multiple times to remove any unreacted reagents and byproducts.

-

Dry the purified this compound precipitate in an oven at a low temperature to avoid decomposition.

Characterization: The resulting this compound nanoparticles can be characterized using various techniques, including X-ray diffraction (XRD) to determine the crystal structure and particle size, scanning electron microscopy (SEM) to observe the surface morphology, and Fourier-transform infrared spectroscopy (FTIR) to identify functional groups.

Toxicological Testing

Detailed protocols for toxicological testing of chemical substances are provided by regulatory agencies such as the U.S. Environmental Protection Agency (EPA). The EPA's Health Effects Test Guidelines (Series 870) offer comprehensive procedures for assessing various toxicological endpoints, including acute, subchronic, and chronic toxicity, as well as mutagenicity and neurotoxicity. When evaluating the environmental impact, the Toxicity Characteristic Leaching Procedure (TCLP) is a standard method used to determine the mobility of analytes in waste.

Molecular Signaling Pathways in Lead Toxicity

Lead exerts its toxic effects through various molecular mechanisms, primarily by mimicking essential divalent cations like calcium (Ca²⁺) and zinc (Zn²⁺), leading to the disruption of numerous cellular processes.

One of the primary mechanisms of lead toxicity is the induction of oxidative stress. This occurs through the generation of reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA.

Lead also interferes with intracellular signaling pathways. It can activate several protein kinases, including c-Jun N-terminal kinase (JNK), phosphoinositide 3-kinase (PI3K)/Akt, and p38 mitogen-activated protein kinase (MAPK). These kinases are involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. The dysregulation of these pathways can lead to cytotoxic effects.

Furthermore, lead can induce apoptosis, or programmed cell death. It has been shown to affect the expression of proteins in the Bcl-2 family, which are key regulators of apoptosis. Specifically, lead can upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, thereby shifting the balance towards cell death.

Caption: Molecular mechanisms of this compound toxicity.

Caption: Experimental workflow for this compound synthesis.

References

- 1. MOLECULAR MECHANISMS OF LEAD NEUROTOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular mechanisms of lead toxicity - BioTechnologia - Volume 95, Issue 2 (2014) - PSJD - Yadda [psjd.icm.edu.pl]

- 3. Lead hydroxide (Pb(OH)2) | H2O2Pb | CID 9859601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. parchem.com [parchem.com]

- 6. LEAD HYDROXIDE CAS#: 19783-14-3 [m.chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. CN1008809B - Method for producing lead hydroxide - Google Patents [patents.google.com]

- 9. The Mechanisms of Lead Toxicity in Living Organisms [mdpi.com]

- 10. Cellular and molecular mechanism of lead neurotoxicity. [medigraphic.com]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Amphoteric Nature of Lead(II) Hydroxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lead(II) hydroxide (B78521), Pb(OH)₂, is an inorganic compound that serves as a quintessential example of amphoterism. While sparingly soluble in water, it readily reacts with both acids and strong bases, a characteristic that is crucial for understanding the chemistry of lead in various aqueous environments. This technical guide provides a comprehensive overview of the amphoteric properties of lead(II) hydroxide, including its fundamental chemical reactions, relevant equilibrium constants, detailed experimental protocols for its synthesis and characterization, and visual diagrams of its reaction pathways. This document is intended to be a resource for professionals in research and development who require a deep, practical understanding of this compound's behavior.

Introduction to Amphoterism

An amphoteric substance is a molecule or ion that can react as both an acid and a base.[1] This dual reactivity is a key chemical property of the hydroxides of several metals, including aluminum, zinc, tin, and lead.[2][3] this compound, Pb(OH)₂, demonstrates this property distinctly. It behaves as a base in the presence of acids by accepting protons and as a Lewis acid in the presence of strong alkalis by accepting a pair of electrons from hydroxide ions to form complex ions.[4] Understanding this behavior is critical in fields ranging from environmental science, for modeling lead's mobility in soils, to materials science and drug development, where pH-dependent solubility can be exploited.

Physicochemical and Thermodynamic Data

The fundamental properties of this compound are summarized below. The quantitative data have been compiled from various sources and are presented for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | Pb(OH)₂ | [5] |

| Molar Mass | 241.21 g/mol | [5] |

| Appearance | White amorphous powder | [6] |

| Solubility in Water (20°C) | 0.0155 g / 100 mL | [5] |

| Decomposition Temperature | 145 °C | [6] |

Table 2: Key Equilibrium Constants (at 25°C)

| Equilibrium | Constant | Value | Chemical Equation |

| Solubility Product | Ksp | 1.43 x 10⁻²⁰ | Pb(OH)₂(s) ⇌ Pb²⁺(aq) + 2OH⁻(aq) |

| Formation Constant | Kf | 3.8 x 10¹⁴ | Pb²⁺(aq) + 3OH⁻(aq) ⇌ [Pb(OH)₃]⁻(aq) |

Note: The reported Ksp for Pb(OH)₂ can vary in literature, with values ranging from 10⁻¹⁵ to 10⁻²⁰.[1][5] The formation of hydroxo-lead complexes is a stepwise process, and other species such as [Pb(OH)₄]²⁻ also form in highly alkaline conditions.

Core Chemical Reactions

The amphoteric nature of Pb(OH)₂ is defined by its reactions with acids and bases.

Reaction with Acid (Basicity)

As a typical metal hydroxide, this compound reacts with acids in a neutralization reaction to form a lead(II) salt and water. For example, with nitric acid, the insoluble Pb(OH)₂ dissolves to form soluble lead(II) nitrate (B79036).[4][7][8]

Molecular Equation: Pb(OH)₂(s) + 2HNO₃(aq) → Pb(NO₃)₂(aq) + 2H₂O(l)[7][9]

Net Ionic Equation: Pb(OH)₂(s) + 2H⁺(aq) → Pb²⁺(aq) + 2H₂O(l)

Reaction with Base (Acidity)

In the presence of excess strong base, such as sodium hydroxide, this compound behaves as a Lewis acid. The hydroxide ions act as ligands, donating electron pairs to the lead(II) ion to form a soluble complex ion, the tetrahydroxoplumbate(II) ion.[1] This reaction causes the white precipitate of Pb(OH)₂ to redissolve, forming a colorless solution.

Molecular Equation: Pb(OH)₂(s) + 2NaOH(aq) → Na₂--INVALID-LINK--[1]

Net Ionic Equation: Pb(OH)₂(s) + 2OH⁻(aq) → [Pb(OH)₄]²⁻(aq)

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and a subsequent experiment to demonstrate its amphoteric properties.

Safety Precaution: Lead compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, within a fume hood.[6] All waste must be disposed of according to institutional guidelines for heavy metal waste.

Protocol for Synthesis of this compound

This protocol describes the synthesis of Pb(OH)₂ via direct precipitation.

-

Objective: To synthesize solid this compound from a soluble lead(II) salt.

-

Reagents and Materials:

-

0.1 M Lead(II) nitrate solution, Pb(NO₃)₂

-

0.2 M Sodium hydroxide solution, NaOH

-

Deionized water

-

Beakers

-

Magnetic stirrer and stir bar

-

Burette or dropping funnel

-

Buchner funnel and filter paper

-

Vacuum flask

-

-

Methodology:

-

Place 100 mL of 0.1 M Pb(NO₃)₂ solution into a 250 mL beaker equipped with a magnetic stir bar.

-

Begin stirring the lead(II) nitrate solution at a moderate speed.

-

Slowly add the 0.2 M NaOH solution dropwise from a burette. A white precipitate of this compound will form immediately.

-

Continue adding NaOH until the pH of the solution is between 8 and 10, monitoring with a pH meter. Avoid adding a large excess of NaOH, as this will cause the precipitate to redissolve.

-

Once precipitation is complete, cease stirring and allow the precipitate to settle.

-

Set up a Buchner funnel for vacuum filtration. Wet the filter paper with deionized water.

-

Carefully decant the supernatant and then transfer the precipitate to the funnel.

-

Wash the precipitate with several small portions of cold deionized water to remove any unreacted ions.

-

Dry the collected this compound precipitate in a desiccator or a low-temperature oven (below 60°C).

-

Protocol for Demonstrating Amphoterism

-

Objective: To qualitatively confirm the amphoteric nature of the synthesized Pb(OH)₂.

-

Reagents and Materials:

-

Synthesized this compound

-

2 M Nitric acid, HNO₃

-

6 M Sodium hydroxide, NaOH

-

Test tubes and test tube rack

-

Spatula

-

-

Methodology:

-

Place a small amount (approx. 0.1 g) of the synthesized Pb(OH)₂ precipitate into two separate test tubes.

-

Acid Test: To the first test tube, add 2 M HNO₃ dropwise while gently agitating the tube. Observe the dissolution of the white precipitate, resulting in a clear, colorless solution.[7]

-

Base Test: To the second test tube, add 6 M NaOH dropwise while gently agitating. Observe the dissolution of the white precipitate as the soluble tetrahydroxoplumbate(II) complex forms, also resulting in a clear, colorless solution.

-

Visualized Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the core concepts of this compound's amphoterism and the experimental workflow to demonstrate it.

Caption: Reaction pathways of this compound in acidic and basic media.

Caption: Experimental workflow for demonstrating the amphoterism of Pb(OH)₂.

References

- 1. homework.study.com [homework.study.com]

- 2. chemguideforcie.co.uk [chemguideforcie.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. brainly.com [brainly.com]

- 6. chemistrystudent.com [chemistrystudent.com]

- 7. Kf Table [chm.uri.edu]

- 8. gauthmath.com [gauthmath.com]

- 9. Formation Constants [gchem.cm.utexas.edu]

Hydrolysis of Lead(II) Ions in Aqueous Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of lead(II) (Pb²⁺) ions in aqueous solutions. Understanding the speciation of lead(II) under various conditions is critical for researchers in fields ranging from environmental science and toxicology to materials science and drug development, where lead contamination can be a significant concern. This document details the formation of various hydrolysis products, their stability, the thermodynamics of these reactions, and the experimental methods used for their characterization.

Introduction to Lead(II) Hydrolysis

The aqueous chemistry of lead(II) is complex and highly dependent on pH. In acidic solutions (pH < 6), the dominant species is the hydrated lead(II) ion, [Pb(H₂O)ₙ]²⁺. As the pH increases, the water molecules in the hydration shell undergo deprotonation, leading to the formation of a series of mononuclear and polynuclear hydroxo complexes. This process, known as hydrolysis, significantly alters the solubility, mobility, and toxicity of lead in aqueous environments.

The general hydrolysis reaction can be represented as:

xPb²⁺ + yH₂O ⇌ Pbₓ(OH)y⁽²ˣ⁻ʸ⁾⁺ + yH⁺

The equilibrium of this reaction is characterized by hydrolysis constants, which are crucial for predicting the speciation of lead(II) in solutions of varying acidity.

Lead(II) Hydrolysis Products and Their Stability

Numerous studies have identified a variety of mononuclear and polynuclear lead(II) hydroxo complexes. The formation and stability of these species are quantified by their cumulative stability constants (β).

Quantitative Data on Lead(II) Hydrolysis

The following tables summarize the key quantitative data for the hydrolysis of lead(II) ions, including the stoichiometry of the hydrolysis products, their formation constants (log β), and thermodynamic data where available.

Table 1: Stability Constants (log β) of Mononuclear Lead(II) Hydrolysis Species

| Species | Reaction | log β | Ionic Medium | Temperature (°C) |

| Pb(OH)⁺ | Pb²⁺ + H₂O ⇌ Pb(OH)⁺ + H⁺ | -7.86 | 0.1 M KNO₃ | 25 |

| Pb(OH)₂ | Pb²⁺ + 2H₂O ⇌ Pb(OH)₂ + 2H⁺ | -17.1 | 3.0 M NaClO₄ | 25 |

| [Pb(OH)₃]⁻ | Pb²⁺ + 3H₂O ⇌ [Pb(OH)₃]⁻ + 3H⁺ | -28.1 | 3.0 M NaClO₄ | 25 |

Table 2: Stability Constants (log β) of Polynuclear Lead(II) Hydrolysis Species

| Species | Reaction | -log β | Ionic Medium | Temperature (°C) |

| [Pb₃(OH)₄]²⁺ | 3Pb²⁺ + 4H₂O ⇌ [Pb₃(OH)₄]²⁺ + 4H⁺ | 23.91 | 0.1 M KNO₃ | 25 |

| [Pb₃(OH)₅]⁺ | 3Pb²⁺ + 5H₂O ⇌ [Pb₃(OH)₅]⁺ + 5H⁺ | 31.75 | 0.1 M KNO₃ | 25 |

| [Pb₄(OH)₄]⁴⁺ | 4Pb²⁺ + 4H₂O ⇌ [Pb₄(OH)₄]⁴⁺ + 4H⁺ | 20.40 | 0.1 M KNO₃ | 25 |

| [Pb₆(OH)₈]⁴⁺ | 6Pb²⁺ + 8H₂O ⇌ [Pb₆(OH)₈]⁴⁺ + 8H⁺ | 43.38 | 0.1 M KNO₃ | 25 |

Table 3: Thermodynamic Data for Lead(II) Hydrolysis in 1.0 M NaClO₄ at 25°C [1]

| Species | log β | ΔH⁰ (kJ/mol) |

| Pb(OH)⁺ | -7.8 | 24 |

| Pb₃(OH)₄²⁺ | -22.69 | 112 |

| Pb₃(OH)₅⁺ | -30.8 | 146 |

| Pb₄(OH)₄⁴⁺ | -19.58 | 86 |

| Pb₆(OH)₈⁴⁺ | -42.43 | 215 |

Signaling Pathways and Logical Relationships

The hydrolysis of lead(II) ions is a stepwise process that is critically dependent on the pH of the aqueous solution. The following diagrams illustrate the general pathway of lead(II) hydrolysis and a typical experimental workflow for its characterization.

References

An In-depth Technical Guide to the Formation of Lead Hydroxide Complexes in Solution

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Lead(II) ions in aqueous solutions undergo extensive hydrolysis, forming a series of mononuclear and polynuclear hydroxide (B78521) complexes. The specific species present and their relative concentrations are highly dependent on factors such as pH, total lead concentration, and the ionic strength of the medium. Understanding the formation and stability of these complexes is critical for predicting lead's mobility, bioavailability, and toxicity in environmental and biological systems. This guide provides a comprehensive overview of the thermodynamics of lead hydroxide complex formation, detailed experimental protocols for their characterization, and a summary of key stability constants.

Introduction to Lead(II) Hydrolysis

In aqueous environments, the lead(II) ion (Pb²⁺) is typically solvated by water molecules, forming the aqua ion [Pb(H₂O)ₙ]²⁺. As the pH of the solution increases, the aqua ion undergoes hydrolysis, a process where coordinated water molecules are deprotonated to form hydroxide ligands.[1] This results in a stepwise formation of various lead hydroxide complexes.[2] These species can be broadly categorized into mononuclear complexes, containing a single lead center (e.g., Pb(OH)⁺, Pb(OH)₂(aq)), and polynuclear complexes, which feature multiple lead centers bridged by hydroxide or oxide ligands (e.g., [Pb₄(OH)₄]⁴⁺).[3][4]

The equilibrium between these species dictates the solubility and chemical behavior of lead in solution.[5] At low pH, the free Pb²⁺ ion is the dominant species. As the pH rises, mononuclear complexes begin to form.[6] At higher lead concentrations and intermediate pH ranges (approximately 7-10), polynuclear species can become significant.[4][7] In strongly alkaline conditions, the formation of anionic complexes like [Pb(OH)₃]⁻ increases the solubility of lead hydroxide.[3][8]

Thermodynamics and Stability of Lead Hydroxide Complexes

The formation of lead hydroxide complexes is described by equilibrium reactions, and the strength of these complexes is quantified by stability constants (β). A stability constant is the equilibrium constant for the formation of a complex from its constituent reagents.[1] For a general lead hydroxide complex, the formation can be represented by the equilibrium:

pPb²⁺ + qH₂O ⇌ [Pbₚ(OH)q]⁽²ᵖ⁻q⁾⁺ + qH⁺

The corresponding equilibrium constant, denoted as *βₚq, provides a measure of the complex's stability. The values of these constants are crucial for developing accurate chemical speciation models.

The following tables summarize selected stability constants for mononuclear and polynuclear lead hydroxide complexes determined under various experimental conditions. It is important to note that values can vary significantly depending on the ionic strength, temperature, and specific experimental technique used.

Table 1: Stability Constants for Mononuclear Lead(II) Hydroxide Complexes Equilibrium Reaction: Pb²⁺(aq) + qH₂O ⇌ Pb(OH)q⁽²⁻q⁾⁺(aq) + qH⁺(aq)

| Complex (q) | Formula | log *β₁q | Ionic Strength (M) | Temperature (°C) | Reference |

| 1 | Pb(OH)⁺ | -7.2 | 1.0 (NaClO₄) | 25 | [9][10] |

| 2 | Pb(OH)₂(aq) | -16.1 | 1.0 (NaClO₄) | 25 | [9][10] |

| 3 | [Pb(OH)₃]⁻ | -26.5 | 1.0 (NaClO₄) | 25 | [9][10] |

| 4 | [Pb(OH)₄]²⁻ | -38.0 | 1.0 (NaClO₄) | 25 | [9][10] |

Table 2: Stability Constants for Polynuclear this compound Complexes Equilibrium Reaction: pPb²⁺(aq) + qH₂O ⇌ [Pbₚ(OH)q]⁽²ᵖ⁻q⁾⁺(aq) + qH⁺(aq)

| Complex (p,q) | Formula | log *βₚq | Ionic Strength (M) | Temperature (°C) | Reference |

| (1,1) | Pb(OH)⁺ | -7.8 | 1.0 (NaClO₄) | 25 | [4] |

| (4,4) | [Pb₄(OH)₄]⁴⁺ | -19.58 | 1.0 (NaClO₄) | 25 | [4] |

| (3,4) | [Pb₃(OH)₄]²⁺ | -22.69 | 1.0 (NaClO₄) | 25 | [4] |

| (3,5) | [Pb₃(OH)₅]⁺ | -30.8 | 1.0 (NaClO₄) | 25 | [4] |

| (6,8) | [Pb₆(OH)₈]⁴⁺ | -42.43 | 1.0 (NaClO₄) | 25 | [4] |

Mandatory Visualizations

The formation of lead hydroxide complexes can be visualized as a pathway dependent on solution conditions.

Caption: Stepwise formation of mononuclear lead hydroxide complexes with increasing pH.

Caption: Logical relationships between solution conditions and dominant lead species.

Experimental Protocols

The determination of stability constants for lead hydroxide complexes requires precise and carefully controlled experiments. Combined spectrophotometric-potentiometric titration is a powerful technique for studying these systems, as it simultaneously provides information on both the free hydrogen ion concentration and the concentration of UV-active lead species.[7][10][11]

Objective: To determine the stability constants (βₚq) of this compound complexes.

1. Materials and Apparatus:

-

Reagents: Pb(ClO₄)₂ or Pb(NO₃)₂ stock solution, standardized NaOH solution (carbonate-free), standardized HClO₄ or HNO₃, high-purity NaClO₄ or KNO₃ (for ionic strength adjustment), deionized water (degassed to remove CO₂).

-

Apparatus: A thermostatted titration vessel (25°C), a high-precision automated burette (e.g., Metrohm Dosimat), a pH meter with a glass electrode and a reference electrode (e.g., Ag/AgCl), a diode array UV-Vis spectrophotometer, a long-path-length flow-through cell (e.g., >10 cm), magnetic stirrer, and a computer for data acquisition.[11]

2. Experimental Procedure:

-

System Calibration: Calibrate the glass electrode using standard buffer solutions to read hydrogen ion concentration ([H⁺]) rather than activity (pH). This involves titrating a known concentration of strong acid with a strong base in the same ionic medium as the main experiment.

-

Solution Preparation: Prepare a solution in the titration vessel containing a known, low concentration of Pb(II) (e.g., ≤ 10 μM to minimize polynuclear species) and a high concentration of an inert electrolyte (e.g., 1.0 M NaClO₄) to maintain constant ionic strength.[9][10]

-

Titration: Start the titration by adding small, precise aliquots of the standardized NaOH titrant to the lead solution.

-

Data Acquisition: After each aliquot addition, allow the system to equilibrate (potential stable to ± 0.1 mV).[11] Record the stable potential (E) from the pH meter and the full UV-Vis absorbance spectrum (e.g., 200-400 nm) from the spectrophotometer.

-

Reverse Titration (Optional): After reaching a desired upper pH limit, a back-titration with a standardized acid can be performed to check for the reversibility of the equilibria.

3. Data Analysis:

-

The potentiometric data (volume of titrant vs. potential) is used to calculate the free hydrogen ion concentration [H⁺] at each point in the titration.

-

The spectrophotometric data (absorbance vs. wavelength for each titration point) is processed. Changes in the spectra indicate the formation of different Pb(II) species.

-

The combined dataset ([H⁺], total [Pb], total [OH⁻] added, absorbance spectra) is input into a specialized computer program (e.g., Hyperquad, PSEQUAD).

-

This program uses a non-linear least-squares algorithm to refine the stability constants (βₚq) for a proposed chemical model (a set of p,q species) that best fits the experimental data.

Caption: Workflow for the experimental determination of lead hydroxide stability constants.

References

- 1. Stability constants of complexes - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Lead hydroxide (Pb(OH)2) | 19783-14-3 | Benchchem [benchchem.com]

- 4. The hydrolysis of lead(II). A potentiometric and enthalpimetric study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. homework.study.com [homework.study.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. An investigation of the lead(II)-hydroxide system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes: Controlled Precipitation Synthesis of Lead(II) Hydroxide (Pb(OH)₂) Nanoparticles

Audience: Researchers, scientists, and drug development professionals.

Introduction: Lead(II) hydroxide (B78521) (Pb(OH)₂) nanoparticles are inorganic nanomaterials with properties that are of interest in various scientific fields. The synthesis of these nanoparticles via controlled precipitation is a versatile "bottom-up" approach that allows for the manipulation of particle size, morphology, and crystallinity by carefully adjusting reaction parameters.[1][2] This chemical co-precipitation method is widely used due to its simplicity and reliance on inexpensive and environmentally friendly precursors.[3] The resulting nanoparticles can be used in diverse applications, and their properties are often a precursor to other lead-based compounds like lead oxide (PbO).[4][5] Understanding and controlling the synthesis process is critical for producing Pb(OH)₂ nanoparticles with reproducible and tailored characteristics for specific research and development applications.

Experimental Workflow for Pb(OH)₂ Nanoparticle Synthesis

The general workflow for synthesizing Pb(OH)₂ nanoparticles via controlled precipitation involves the preparation of precursor solutions, a controlled reaction to induce precipitation, followed by separation, purification, and characterization of the final product.

Caption: General experimental workflow for Pb(OH)₂ nanoparticle synthesis.

Detailed Experimental Protocol

This protocol describes a typical chemical co-precipitation method for synthesizing Pb(OH)₂ nanoparticles.[6] The procedure is based on the controlled reaction between a lead salt and an alkaline solution.

2.1 Materials and Equipment

-

Reagents: Lead(II) nitrate (B79036) (Pb(NO₃)₂), Potassium hydroxide (KOH) or Sodium hydroxide (NaOH), Deionized (DI) water, Ethanol (B145695).

-

Equipment: Beakers, magnetic stirrer with hot plate, burette or dropping funnel, centrifuge, vacuum oven, pH meter.

2.2 Procedure

-

Precursor Solution Preparation: Prepare a 0.01 M aqueous solution of lead nitrate (Pb(NO₃)₂) by dissolving the appropriate amount of the salt in DI water.

-

Alkaline Solution Preparation: Prepare a 0.03 M aqueous solution of potassium hydroxide (KOH).

-

Precipitation Reaction:

-

Place the lead nitrate solution in a beaker on a magnetic stirrer and maintain vigorous stirring.

-

Slowly add the KOH solution dropwise to the lead nitrate solution using a burette. The rate of addition is a critical parameter for controlling nucleation and growth.

-

Monitor the pH of the solution. The reaction is typically carried out under alkaline conditions.

-

A white precipitate of Pb(OH)₂ will form immediately upon the addition of the alkaline solution.

-

-

Aging: After the complete addition of the alkaline solution, allow the mixture to stir for an additional period (e.g., 1-2 hours) to ensure a complete reaction and to age the precipitate.

-

Purification:

-

Separate the white precipitate from the solution by centrifugation at 4000 rpm for 5-10 minutes.[7]

-

Discard the supernatant and re-disperse the nanoparticle pellet in DI water.

-

Repeat the washing process with DI water and then with ethanol several times to remove any unreacted ions and byproducts.[7]

-

-

Drying: Dry the final purified product in a vacuum oven at a low temperature (e.g., 50-80 °C) to obtain a fine powder of Pb(OH)₂ nanoparticles.[4][7]

2.3 Safety Precautions

-

Lead compounds are highly toxic and cumulative poisons. Always handle lead salts and their solutions in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Dispose of all lead-containing waste according to institutional and environmental regulations.

Factors Influencing Synthesis and Nanoparticle Properties

The physicochemical properties of the synthesized Pb(OH)₂ nanoparticles are highly dependent on the reaction conditions. Control over these parameters is essential for achieving desired particle characteristics.[8][9]

| Parameter | Influence on Nanoparticle Properties | Typical Values / Conditions | Citation |

| Precursor Concentration | Affects nucleation rate and final particle size. Higher concentrations can lead to faster nucleation and potentially smaller, more numerous particles, but may also cause aggregation. | 0.01 M - 0.1 M | [2][4] |

| pH | Determines the hydrolysis and condensation reactions. The pH must be sufficiently high to ensure the formation of hydroxide ions (OH⁻) for precipitation. | pH > 7; optimal range often determined by titration. | [10][11] |

| Temperature | Influences reaction kinetics, precursor solubility, and crystal growth. Higher temperatures can increase crystallinity but may also lead to larger particles due to Ostwald ripening. | Room Temperature to 80 °C | [11][12] |

| Stirring Rate | Ensures homogeneous mixing of reactants. A higher stirring rate can lead to smaller, more uniform particles by promoting faster seeding and preventing localized high concentrations. | 200 - 2000 rpm | [12] |

| Rate of Addition | Controls the supersaturation level. A slow addition rate favors controlled crystal growth on existing nuclei, often leading to larger, more crystalline particles. A rapid addition can cause a burst of nucleation, resulting in smaller particles. | Dropwise addition | [3] |

| Additives / Capping Agents | Additives like NaCl can influence morphology (e.g., forming nanorods).[4] Capping agents (e.g., oleic acid, PVP) can be used to control growth and prevent agglomeration.[6] | Varies by agent | [4][6] |

Mechanism of Controlled Precipitation

The formation of nanoparticles from solution follows two primary stages: nucleation and growth. The final particle size distribution is determined by the relative rates of these two processes.

Caption: Mechanism of nanoparticle formation via controlled precipitation.